molecular formula C6H9N3 B1333559 6-Methylpyridine-2,5-diamine CAS No. 6992-84-3

6-Methylpyridine-2,5-diamine

Cat. No.: B1333559
CAS No.: 6992-84-3
M. Wt: 123.16 g/mol
InChI Key: BPOAAORKNIRNMF-UHFFFAOYSA-N
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Description

6-Methylpyridine-2,5-diamine is an organic compound with the molecular formula C6H9N3 It is a derivative of pyridine, featuring two amino groups at the 2 and 5 positions and a methyl group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylpyridine-2,5-diamine can be synthesized through several methods. One common approach involves the reduction of 2-amino-5-nitro-6-methylpyridine. This reduction can be achieved using hydrogenation in the presence of a palladium-on-carbon catalyst. The reaction typically takes place in an ethanol solvent under hydrogen pressure .

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, alternative methods such as catalytic hydrogenation using different catalysts or solvents may be explored to improve scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridine-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogenation using palladium-on-carbon or sodium borohydride as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Conversion to diamine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-Methylpyridine-2,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methylpyridine-2,5-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of amino groups allows it to form hydrogen bonds and interact with other molecules, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminopyridine: Similar structure but lacks the methyl group at the 6 position.

    2,5-Diaminopyridine: Similar structure but lacks the methyl group at the 6 position.

    6-Methylpyridine-3,5-diamine: Similar structure but with amino groups at different positions.

Uniqueness

6-Methylpyridine-2,5-diamine is unique due to the specific positioning of its amino and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties and applications compared to its analogs .

Properties

IUPAC Name

6-methylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-5(7)2-3-6(8)9-4/h2-3H,7H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOAAORKNIRNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370300
Record name 6-methylpyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6992-84-3
Record name 6-methylpyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-5-nitro-6-methylpyridine (5.42 g, 0.0354 mol) (E. D. Parker and W. Shive, J. Amer. Chem. Soc., 69:63 (1947)), absolute EtOH (150 ml) and 10% palladium-on-carbon catalyst (0.488 g) was hydrogenated at an initial pressure of 40 p.s.i. for 18 hours. The catalyst was removed by filtration through celite and the filtrate was concentrated to give 4.34 g of the titled product.
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
0.488 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-Methyl-5-nitropyridin-2-amine [CAS 22280-62-2] (0.38 g, 2.48 mmol) was hydrogenated at 50 psi with 10% Pd/C (0.35 g) in MeOH/THF (10 mL) overnight to give 6-methylpyridine-2,5-diamine as a light yellow solid.
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.35 g
Type
catalyst
Reaction Step Two

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